molecular formula C17H16ClN3O B2875629 4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868978-16-9

4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No.: B2875629
CAS No.: 868978-16-9
M. Wt: 313.79
InChI Key: BIRLFHQWWRMCRY-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a synthetic small molecule featuring a benzamide moiety linked via an ethyl group to an 8-methyl-substituted imidazo[1,2-a]pyridine core. This compound is of interest due to its structural versatility, which allows for modifications influencing physicochemical properties and biological activity.

Properties

IUPAC Name

4-chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-12-3-2-10-21-11-15(20-16(12)21)8-9-19-17(22)13-4-6-14(18)7-5-13/h2-7,10-11H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRLFHQWWRMCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The synthetic approach may involve multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .

Industrial Production Methods

Industrial production of this compound may leverage solvent- and catalyst-free synthesis methods under specific conditions to enhance yield and purity . These methods are designed to be efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of light for photocatalysis .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has a molecular formula of C17H16ClN3O and a molecular weight of 313.8 g/mol . It is also known under other names such as 4-chloro-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide, 4-chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide, and AKOS032464628 .

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, the search results do refer to the applications of related chemical compounds, such as benzamides and imidazopyridines.

Antimicrobial Research:

  • Substituted benzamides have been designed, synthesized, and assessed for their antimicrobial and anticancer activities, indicating their potential as therapeutic agents . Some synthesized compounds displayed antimicrobial activity comparable to that of ofloxacin (antibacterial) and fluconazole (antifungal) .
  • Certain 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have demonstrated in vitro activity against mycobacterial, bacterial, and fungal strains, with activity comparable to or higher than standard drugs like isoniazid, fluconazole, penicillin G, or ciprofloxacin .

Anticancer Research:

  • Compounds with pyrazolo[3,4-d]pyrimidine structural motifs have demonstrated anticancer properties, inducing apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
  • Novel substituted benzamides have been evaluated for anticancer activities, suggesting their potential in treating resistant cases of cancer .

Other Applications

  • Imidazo[1,2-a]pyridine derivatives are used in diverse applications .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications in Analogous Compounds

Analogous compounds differ in substituents on the benzamide ring, imidazo[1,2-a]pyridine core, and linker regions. Below is a comparative analysis of select derivatives:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties
4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (Target) C₁₇H₁₆ClN₃O 313.78 8-methyl imidazo-pyridine; ethyl linker; 4-Cl benzamide -
5-chloro-2-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide C₁₈H₁₈ClN₃O₂ 343.81 2-methoxy, 5-Cl benzamide; ethyl linker Higher solubility due to methoxy group
3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide (cpd S8) C₂₁H₁₆ClN₃O 361.82 4-Cl phenyl on imidazo-pyridine; N-methyl benzamide Mp = 225–227°C; distinct NMR profile
4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide C₂₁H₁₆FN₃O 345.37 4-F benzamide; phenyl on imidazo-pyridine Enhanced electronegativity at benzamide
4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide C₁₈H₁₂ClN₃OS 361.82 Thienyl substituent; no ethyl linker Altered π-π stacking potential

Impact of Substituents and Linkers

  • Benzamide Modifications: Halogen Position: The 4-chloro group in the target compound vs. 5-chloro in BJ02235 () alters steric and electronic interactions. Methoxy groups (e.g., 2-methoxy in BJ02235) improve solubility but may reduce membrane permeability .
  • Imidazo[1,2-a]pyridine Core :

    • 8-Methyl Group : Unique to the target compound, this substituent may increase hydrophobicity and influence metabolic stability.
    • Phenyl vs. Thienyl : The phenyl group in enhances aromatic stacking, whereas the thienyl group in introduces sulfur-based interactions .
  • Linker Variations: Ethyl Linker: Present in the target compound and BJ02235, this linker balances flexibility and rigidity for optimal binding.

Biological Activity

4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The unique structural features of this compound, particularly the presence of the imidazo[1,2-a]pyridine moiety, contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN3OC_{17}H_{16}ClN_3O, with a molecular weight of 315.78 g/mol. Its structure includes a chloro group on the benzamide ring and an ethyl linker connecting to the imidazo[1,2-a]pyridine moiety.

Property Value
Molecular FormulaC17H16ClN3OC_{17}H_{16}ClN_3O
Molecular Weight315.78 g/mol
IUPAC NameThis compound
InChI KeyYOFWLGXGDABLQX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may inhibit various enzymes or receptors that play crucial roles in cellular signaling pathways. For instance, the imidazo[1,2-a]pyridine component is known for its ability to modulate kinase activity, which is essential in cancer cell proliferation and survival .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of imidazo-pyridine have shown potency against various cancer cell lines by inhibiting tubulin polymerization and inducing cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications on the imidazopyridine ring can enhance cytotoxicity against specific cancer types .

Antimicrobial Activity

Benzamides are also recognized for their antibacterial properties. The sulfonamide class, which shares similar structural features with this compound, is known for its effectiveness against bacterial infections . The potential for this compound to act as an antimicrobial agent warrants further investigation.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • RET Kinase Inhibition : A study on 4-chloro-benzamide derivatives revealed that certain compounds exhibited moderate to high inhibition of RET kinase activity, which is implicated in various cancers . This suggests that this compound may similarly affect kinase pathways.
  • Cell Proliferation Studies : In vitro assays demonstrated that compounds with imidazopyridine structures significantly inhibited cell proliferation in cancer models . The IC50 values for these compounds were often below 5 µM against various cancer cell lines.

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